molecular formula C12H16N2O4 B055372 North-methanocarbathymidine CAS No. 156126-12-4

North-methanocarbathymidine

Katalognummer: B055372
CAS-Nummer: 156126-12-4
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: NOWRLNPOENZFHP-ARHDFHRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

North-methanocarbathymidine (N-MCT) is a carbocyclic thymidine analogue characterized by a bicyclo[3.1.0]hexene pseudosugar moiety locked in the North (C3′-endo) conformation . This structural rigidity mimics the sugar puckering of natural nucleosides, enabling recognition by viral kinases while resisting enzymatic degradation. N-MCT exhibits broad-spectrum antiviral activity against herpesviruses (HSV-1, HSV-2, KSHV, EBV) and orthopoxviruses, including drug-resistant strains . Its mechanism involves phosphorylation by viral thymidine kinase (TK) to the active triphosphate metabolite (N-MCT-TP), which inhibits viral DNA polymerase with high specificity . Notably, N-MCT demonstrates superior potency against Kaposi’s sarcoma-associated herpesvirus (KSHV), with an IC50 of 6.24 ± 0.08 µM for KSHV DNA polymerase inhibition, outperforming ganciclovir (GCV) and cidofovir (CDV) .

Vorbereitungsmethoden

Key Synthetic Strategies for N-MCT

The synthesis of N-MCT revolves around constructing its bicyclic core while maintaining the (1R,2S,4S,5S) stereochemistry required for biological activity. Two primary approaches dominate the literature:

Enantioselective Synthesis from 2-Deoxyribose

The most extensively documented route utilizes 2-deoxy-d-ribose as a chiral starting material. This method, first reported by Ludek and Marquez, achieves an overall yield of 33% through 11 synthetic steps . The critical advantage lies in leveraging the inherent stereochemistry of carbohydrates to control the final product's configuration.

Bicyclic Core Assembly via Cyclopropanation

Alternative approaches focus on late-stage cyclopropanation to form the strained bicyclo[3.1.0]hexane system. While theoretically appealing, these methods face challenges in stereochemical control, often requiring chiral auxiliaries or asymmetric catalysis .

Stepwise Synthesis from 2-Deoxyribose

Furanose Formation and Protection

The synthesis begins with the conversion of 2-deoxyribose (11 ) into its methyl furanoside derivative (12 ) under acidic methanol conditions. Key modifications include:

  • Temperature optimization (-20°C vs. 20°C) to favor kinetic formation of the furanose isomer (85% yield)

  • Direct benzylation without intermediate purification, reducing solvent waste

Table 1: Optimization of Furanose Formation

ParameterOriginal ProtocolModified ProtocolImpact
Temperature20°C-20°CPyranoside contamination ↓4–15%
WorkupChromatographyOne-pot processingYield ↑85% (from 72%)
Hydrolysis ConditionsRefluxing AcOHRT HCl/dioxaneSide products ↓30%

Bicyclo[3.1.0]hexane Construction

The critical ring-forming step employs a Lombardo cyclopropanation reaction:

  • Lactol Oxidation : Protected lactol 14 undergoes oxidation to the corresponding ketone

  • Cyclopropanation : Reaction with methyltriphenylphosphonium bromide generates the bicyclic alcohol 11

  • Stereochemical Control : The reaction proceeds with complete retention of configuration at C1 and C4

This step remains the yield-limiting stage at 43% overall, primarily due to competing elimination pathways .

Functionalization of the Bicyclic Core

Azide Displacement Strategy

The synthesis introduces the thymine base through a Mitsunobu-like displacement:

  • Mesylation : Alcohol 4 → mesylate 20 (98% yield)

  • Azide Displacement : NaN₃ in DMF (83% yield)

  • Staudinger Reduction : Azide 21 → amine 22 (92% yield)

Critical Observation : The use of di-tert-butyldicarbonate during reduction prevents over-reduction while introducing the Boc-protecting group in situ .

Thymine Incorporation

Final coupling employs Vorbrüggen glycosylation conditions:

  • Silylation : Thymine → bis(trimethylsilyl) derivative

  • Glycosidation : BF₃·OEt₂-promoted coupling with bromide 23

  • Global Deprotection : Hydrogenolysis removes benzyl groups (87% yield)

Stereochemical Considerations

The synthesis achieves exceptional stereocontrol through:

  • Substrate-Controlled Asymmetry : Chiral centers in 2-deoxyribose dictate configuration at C1 and C5

  • Conformational Locking : The bicyclic framework enforces North-type puckering, preventing undesired epimerization

  • Stereoelectronic Effects : Benzyloxy groups at C4 and C5 direct cyclopropanation through steric guidance

Greener Synthesis Initiatives

Recent modifications address ecological concerns in N-MCT production:

Solvent and Catalyst Optimization

  • Replacement of dichloromethane with ethyl acetate in extraction steps

  • Elimination of chromatographic purification through careful pH control during workup

Energy Efficiency Improvements

  • Hydrolysis at room temperature vs. reflux (reduces energy input by 60%)

  • Cryogenic acetalization (-20°C) enables slower, more controlled reactions

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

Parameter2-Deoxyribose RouteCyclopropanation Route
Starting Material Cost$12/g$84/g
Total Steps1114
Overall Yield33%18%
Stereochemical Purity>99% ee85% ee
PMI (Process Mass Intensity)68132

Analyse Chemischer Reaktionen

Nort-Methanocarbathymidin durchläuft verschiedene Arten chemischer Reaktionen:

    Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen.

    Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an der Hydroxymethylgruppe auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against Herpesviruses

N-MCT has demonstrated potent antiviral activity against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and Kaposi's sarcoma-associated herpesvirus (KSHV).

  • Mechanism of Action : N-MCT is phosphorylated by viral thymidine kinases (TK), leading to the formation of its active triphosphate metabolite (N-MCT-TP) within infected cells. This metabolite inhibits viral DNA synthesis, effectively blocking lytic replication of KSHV in vitro. The compound has a significantly lower 50% inhibitory concentration (IC50) compared to conventional antiviral agents like cidofovir and ganciclovir, making it a highly effective option for treating KSHV infections .
  • Efficacy Data : In studies involving KSHV-infected BCBL-1 cells, N-MCT showed an IC50 of 0.08 μM, compared to 0.42 μM for cidofovir and 0.96 μM for ganciclovir. This highlights N-MCT's superior potency and target specificity .
CompoundMean IC50 (μM) ± SD
N-MCT0.08 ± 0.03
Cidofovir0.42 ± 0.07
Ganciclovir0.96 ± 0.49

Efficacy Against Orthopoxviruses

N-MCT has also been evaluated for its effectiveness against orthopoxviruses, such as vaccinia virus (VV) and cowpox virus (CV).

  • In Vivo Studies : In murine models, N-MCT administered intraperitoneally significantly reduced mortality rates in mice infected with VV and CV. When given at doses of 5.6 mg/kg, it provided complete protection against HSV-1 infection .
  • Mechanism of Action : Similar to its action against herpesviruses, N-MCT's efficacy against orthopoxviruses is attributed to its phosphorylation by viral TKs, leading to inhibition of viral DNA synthesis .

Case Studies and Clinical Implications

Several studies have documented the therapeutic potential of N-MCT:

  • Study on HSV-1 : In a study where mice were inoculated with HSV-1, those treated with N-MCT showed a significant reduction in viral load and improved survival rates compared to control groups .
  • Tumor Sensitivity : Tumor cells that were previously resistant to antiviral therapies became sensitive to N-MCT when they expressed HSV-TK. This suggests potential applications in oncolytic virotherapy where viral replication can be harnessed to target cancer cells selectively .

Pharmacokinetics and Safety Profile

N-MCT exhibits favorable pharmacokinetic properties:

  • Absorption and Distribution : After administration, N-MCT is rapidly absorbed and distributed throughout various organs, although it penetrates the brain and testes slowly .
  • Cytotoxicity : Studies indicate that N-MCT has a high therapeutic index with minimal cytotoxic effects at therapeutic doses, making it a safer alternative compared to existing antiviral agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with D4T (Stavudine)

  • Planarity and Anti-HIV Activity :
    While N-MCT was initially inactive against HIV, its structural modification to include a planar bicyclo[3.1.0]hexene pseudosugar (νmax = 6.81°) enabled recognition by cellular TK, converting it into an anti-HIV agent (compound 4a). However, its anti-HIV potency remains 4–10× lower than D4T, attributed to reduced planarity compared to D4T’s near-flat pseudosugar (νmax = 0.61°) .
  • Metabolic Activation :
    Unlike D4T, which requires minimal phosphorylation for activity, N-MCT relies on viral TK for activation, limiting its activity to TK-expressing viruses .

Comparison with Locked Nucleic Acid (LNA) in Quadruplex Stability

  • Impact on Thrombin-Binding Aptamer (TBA) :
    N-MCT destabilizes antiparallel quadruplex structures in TBA when substituted in loop regions, similar to LNA. Both compounds enforce rigid sugar conformations (C3′-endo for N-MCT; 2′-O-4′-C-methylene-linked ribose for LNA), disrupting quadruplex folding. For example, N-MCT substitution in TBA’s TGT loop reduces melting temperature (Tm), mirroring LNA’s destabilizing effects .

Antiviral Activity Relative to Nucleoside Analogues

  • Potency Against Herpesviruses :
    N-MCT’s IC50 for KSHV (0.02 µM) is 10× lower than CDV (0.2 µM) and 100× lower than GCV (2.0 µM) . It also inhibits ACV-resistant HSV-1, a critical advantage over acyclovir (ACV) .
  • Resistance Profile :
    N-MCT-TP bypasses resistance mutations in viral DNA polymerase that confer resistance to GCV and CDV, making it effective against drug-resistant strains .

Comparison with 2′-Deoxy-2′-Fluorouridine (FU) in Aptamer Design

  • Quadruplex Stability :
    Substitution of thymidine with FU in TBA’s TGT loop stabilizes the antiparallel quadruplex (increased Tm), whereas N-MCT substitution destabilizes it. This contrast highlights the importance of sugar pucker flexibility in maintaining quadruplex integrity .

Data Tables

Table 1. Antiviral Potency of N-MCT vs. Standard Therapies

Compound Target Virus IC50 (µM) Key Advantage Reference
N-MCT KSHV 0.02 Targets viral TK and DNA polymerase
Cidofovir (CDV) KSHV 0.2 Broad-spectrum but nephrotoxic
Ganciclovir (GCV) KSHV 2.0 Inactivated by KSHV’s poor TK activity
Acyclovir (ACV) HSV-1 (resistant) >100 Limited by TK mutations

Table 2. Impact of Nucleoside Modifications on TBA Quadruplex Stability

Modification Position in TBA Effect on Tm Conformational Restriction Reference
North-methanocarbathymidine TGT loop ↓ Destabilizes Rigid North (C3′-endo)
2′-Deoxy-2′-fluorouridine (FU) TGT loop ↑ Stabilizes Flexible South (C2′-endo)
Locked Nucleic Acid (LNA) TT loops ↓ Destabilizes Rigid 3′-endo

Key Research Findings

Mechanistic Superiority : N-MCT’s triphosphate metabolite (N-MCT-TP) inhibits KSHV DNA polymerase 2–4× more effectively than CDV or GCV metabolites .

Quadruplex Interactions : N-MCT’s destabilization of TBA quadruplexes contrasts with FU and U, underscoring its unique biophysical effects .

Biologische Aktivität

North-Methanocarbathymidine (N-MCT) is a conformationally locked nucleoside analog that has garnered significant attention for its antiviral properties, particularly against herpesviruses and orthopoxviruses. This article reviews the biological activity of N-MCT, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

N-MCT is characterized by a pseudosugar moiety locked in the northern conformation, which enhances its stability and affinity for viral thymidine kinases (TKs). The compound is specifically phosphorylated by viral TKs, leading to the formation of its active triphosphate metabolite (N-MCT-TP). This metabolite inhibits viral DNA synthesis, making N-MCT a potent antiviral agent.

Key Mechanisms:

  • Selective Phosphorylation : N-MCT is preferentially phosphorylated by viral TKs, which are expressed in virus-infected cells but not in uninfected cells. This selectivity minimizes cytotoxic effects on healthy cells .
  • Inhibition of Viral Replication : The triphosphate form of N-MCT effectively inhibits the activity of viral DNA polymerases, crucial for the replication of herpes simplex virus (HSV) and Kaposi's sarcoma-associated herpesvirus (KSHV) .

Efficacy Against Viruses

N-MCT has demonstrated significant antiviral activity in both in vitro and in vivo studies. Below is a summary of its efficacy against various viruses:

Virus TypeEC50 (μM)IC50 (μM)Reference
Herpes Simplex Virus Type 10.080.08
Herpes Simplex Virus Type 20.080.08
Kaposi's Sarcoma-associated Virus0.080.08
Vaccinia Virus0.25Not reported
Cowpox Virus0.25Not reported

In Vitro Studies

In laboratory settings, N-MCT has shown remarkable potency against KSHV and HSV. For instance, a study indicated that N-MCT had an IC50 significantly lower than those of established antiviral drugs such as cidofovir (CDV) and ganciclovir (GCV), showcasing its potential as a more effective treatment option .

In Vivo Studies

Research involving murine models has further validated the efficacy of N-MCT:

  • Orthopoxvirus Infections : Mice treated with N-MCT exhibited reduced mortality rates when infected with orthopoxviruses compared to control groups receiving standard treatments like ACV or CDV .
  • Dosage and Administration : Administering low doses of N-MCT orally resulted in significant reductions in viral loads and improved survival rates in infected mice .

Safety Profile

Safety assessments have shown that N-MCT exhibits minimal cytotoxicity at therapeutic concentrations. In studies involving BCBL-1 cells and other cell lines, no significant cytotoxic effects were observed at concentrations up to 200 μM, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. Basic: How is North-methanocarbathymidine synthesized for incorporation into oligonucleotides, and what methodological considerations are critical?

Methodological Answer:
N-MCT is synthesized via solid-phase 2-cyanoethylphosphoroamidite chemistry using a DNA/RNA synthesizer. Key steps include:

  • Coupling : Extended coupling times (15 minutes) for N-MCT phosphoramidites due to steric hindrance from the bicyclo[3.1.0]hexene pseudosugar .
  • Oxidation : Use of tert-butyl hydroperoxide post-coupling to stabilize the phosphodiester bond .
  • Purification : Oligonucleotides are synthesized at 0.2–1 μmol scales and purified via HPLC or PAGE to ensure homogeneity .
    Critical Considerations :
  • Validate monomer purity via NMR and mass spectrometry before synthesis.
  • Monitor coupling efficiency using trityl assays to avoid truncated products.

Q. Basic: What structural features of N-MCT influence its activity in nucleic acid systems, and how are these characterized?

Methodological Answer:
The bicyclo[3.1.0]hexene pseudosugar in N-MCT enforces a rigid, planar conformation (νmax = 6.81° vs. D4T’s 0.61°), which impacts interactions with enzymes like thymidine kinase (TK) . Characterization methods include:

  • X-ray crystallography : To determine pseudosugar planarity and ring puckering .
  • CD spectroscopy : To assess quadruplex stability in aptamers (e.g., thrombin-binding aptamer/TBA) .
  • NMR : To resolve structural heterogeneity in modified oligonucleotides .

Q. Advanced: How do contradictions in N-MCT’s anti-HIV activity data arise, and what experimental strategies resolve them?

Methodological Answer:
Contradictions often stem from variations in cellular TK recognition efficiency and metabolite triphosphate levels. For example, N-MCT shows 4–10× lower anti-HIV potency than D4T due to reduced planarity . Resolve discrepancies via:

  • Metabolite profiling : Quantify intracellular 5'-triphosphate levels using LC-MS/MS .
  • Kinase assays : Compare TK phosphorylation rates of N-MCT vs. D4T under standardized conditions .
  • Structural analogs : Synthesize N-MCT derivatives with adjusted planarity (e.g., via substituent modifications) to isolate structure-activity relationships .

Q. Advanced: What experimental approaches are optimal for analyzing N-MCT’s impact on G-quadruplex stability in thrombin-binding aptamers?

Methodological Answer:
Use a combination of biophysical and structural methods:

UV thermal denaturation : Measure melting temperatures (Tm) to quantify quadruplex stability. Substituting TGT-loop thymidines with N-MCT destabilizes the antiparallel structure (ΔTm = −5°C) .

CD spectroscopy : Confirm structural integrity; antiparallel quadruplexes show peaks at 295 nm .

NMR : Resolve conformational heterogeneity (e.g., unfolded species in TT-loop-modified TBAs) .

Table 1 : Stability of N-MCT-modified TBAs (selected data from )

Modification SiteSubstitutionΔTm (°C)Quadruplex Integrity
TGT loopN-MCT−5.0Partially disrupted
TT loopN-MCT−8.2Fully disrupted

Q. Basic: How should researchers design experiments to evaluate N-MCT’s selectivity for viral vs. human polymerases?

Methodological Answer:

  • Enzyme assays : Compare incorporation rates of N-MCT-TP into viral (e.g., HIV RT) vs. human DNA polymerases (e.g., Pol γ) using radiolabeled dNTPs .
  • Cellular toxicity assays : Measure IC50 in human cell lines (e.g., MT-4 lymphocytes) to assess selectivity windows .
  • Molecular docking : Model N-MCT-TP binding to polymerase active sites to predict selectivity .

Q. Advanced: How can researchers address conflicting data on N-MCT’s role in quadruplex stabilization vs. destabilization?

Methodological Answer:
Conflicts arise from positional effects (e.g., TGT vs. TT loops) and buffer conditions. Mitigate via:

  • Standardized buffers : Use consistent cation concentrations (e.g., 100 mM KCl) to minimize environmental variability .
  • Control experiments : Include unmodified TBA and D4T analogs in parallel studies .
  • Multi-method validation : Correlate CD, NMR, and thermal denaturation data to confirm findings .

Q. Basic: What statistical methods are appropriate for analyzing dose-response data in N-MCT antiviral assays?

Methodological Answer:

  • Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 .
  • ANOVA with post-hoc tests : Compare triplicate data across treatment groups (e.g., N-MCT vs. D4T) .
  • Error propagation : Report SD or SEM for triphosphate quantification assays .

Q. Advanced: How can computational modeling enhance the design of N-MCT derivatives with improved bioactivity?

Methodological Answer:

  • MD simulations : Predict conformational flexibility of N-MCT pseudosugar in solution .
  • QSAR models : Correlate substituent electronegativity/planarity with TK phosphorylation rates .
  • Free energy calculations : Estimate binding affinities for viral polymerase active sites (e.g., MM-GBSA) .

Eigenschaften

CAS-Nummer

156126-12-4

Molekularformel

C12H16N2O4

Molekulargewicht

252.27 g/mol

IUPAC-Name

1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O4/c1-6-4-14(11(18)13-10(6)17)8-2-9(16)12(5-15)3-7(8)12/h4,7-9,15-16H,2-3,5H2,1H3,(H,13,17,18)/t7-,8+,9+,12+/m1/s1

InChI-Schlüssel

NOWRLNPOENZFHP-ARHDFHRDSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@]3([C@@H]2C3)CO)O

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C3(C2C3)CO)O

Synonyme

(North)-methanocarbathymidine;  [1S-(1α,2α,4β,5α)]-1-[4-Hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-pyrimidinedione;  1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-5-methyl-2,4(1H,3H)-Pyrimidinedione

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

North-methanocarbathymidine
North-methanocarbathymidine
North-methanocarbathymidine
North-methanocarbathymidine
North-methanocarbathymidine
North-methanocarbathymidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.